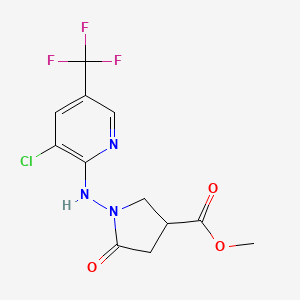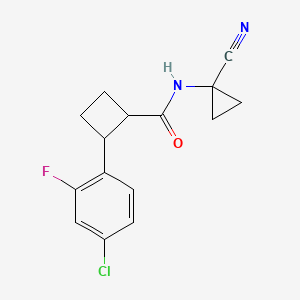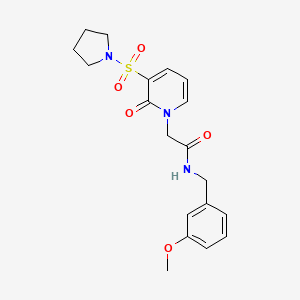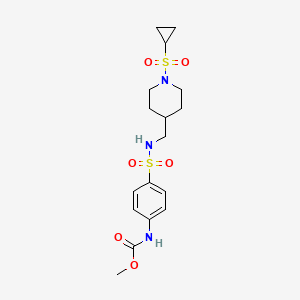
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate," is not directly synthesized or analyzed in the provided papers. However, the papers do discuss the synthesis and properties of structurally related compounds, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of various pyrrolidine and pyridine derivatives is a common theme across the studies, which may share similar synthetic pathways or chemical properties with the target compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with different pyridine or pyrrolidine derivatives. For example, one study describes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which could be analogous to the synthesis of the target compound . Another paper details the alkylation of a pyridine derivative to produce a compound with antifungal activity . These methods suggest that the synthesis of the target compound might also involve catalytic systems or alkylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the stereochemistry of certain pyrrolidine derivatives was characterized by single crystal X-ray diffraction . This implies that similar analytical methods could be employed to determine the molecular structure of "Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate."
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse and include cyclization, alkylation, and reactions with reagents such as the Vilsmeier–Haack reagent . These reactions are crucial for introducing various functional groups and achieving the desired molecular complexity. The target compound may also undergo similar chemical transformations during its synthesis or in subsequent applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. For example, the acid dissociation constants of certain pyrrolidine derivatives were determined, which is an important property affecting the compound's behavior in different pH environments . Additionally, the antimicrobial activity of some derivatives indicates potential biological applications, which could also be relevant for the target compound .
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Anticonvulsant Enaminones
The research on enaminones, including similar compounds to Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate, reveals insights into their hydrogen bonding. Structures like methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate exhibit significant hydrogen bonding, forming infinite chains of molecules. This structural understanding aids in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Aminopyrroles
Another application is in the synthesis of trifluoromethyl-substituted aminopyrroles, utilizing similar compounds as building blocks. This synthesis involves a strategy centered around 2H-azirine ring expansion, leading to derivatives with potential pharmacological applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Antibacterial Agents Synthesis
Compounds structurally related to Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate have been studied for their role in synthesizing antibacterial agents. They exhibit significant in vitro and in vivo antibacterial activities, suggesting their potential as therapeutic agents (Bouzard et al., 1992).
Alkyl Pyridinecarboxylates Synthesis
The compound is utilized in the synthesis of various pyridinecarboxylates. For instance, the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, demonstrates the versatility of this chemical in creating diverse molecular structures (Coppo & Fawzi, 1998).
Novel Ethyl Pyrano[2,3-b]pyridine-3-carboxylate Derivatives
This compound is also instrumental in preparing novel ethyl pyrano[2,3-b]pyridine-3-carboxylate derivatives expected to have antihypertensive activity. It highlights the potential of this compound in developing new therapeutic agents (Kumar & Mashelker, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3/c1-22-11(21)6-2-9(20)19(5-6)18-10-8(13)3-7(4-17-10)12(14,15)16/h3-4,6H,2,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYPMZETYDDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)



![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)